2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione
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Overview
Description
2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both amino and thione groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyano-5-mercapto-1H-pyrrole with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and thione groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial, antifungal, or anticancer effects . The compound’s ability to form hydrogen bonds and interact with various functional groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the thione group.
2,6-Diamino-3,5-dihydro-7H-pyrrolo[2,3-d]pyrimidin-4-one: Contains an oxygen atom instead of a thione group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a chlorine atom instead of an amino group.
Uniqueness
The presence of both amino and thione groups in 2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione makes it unique compared to its analogs. These functional groups contribute to its diverse reactivity and biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H6N4S |
---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H6N4S/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) |
InChI Key |
JOGOXDMLVHWTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=S)N=C(N2)N |
Origin of Product |
United States |
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